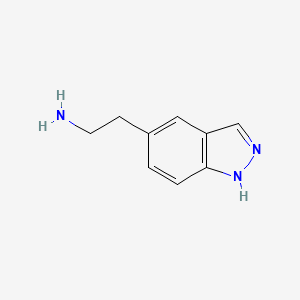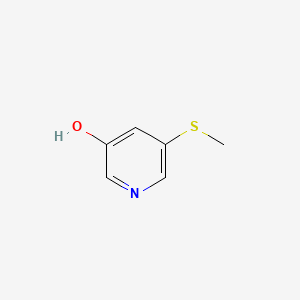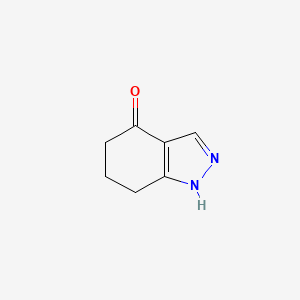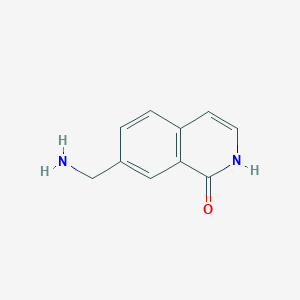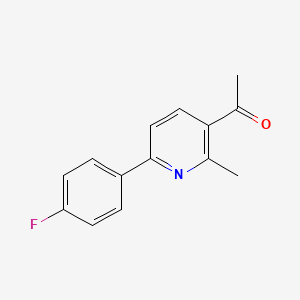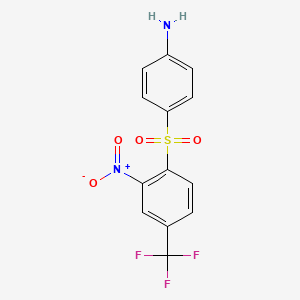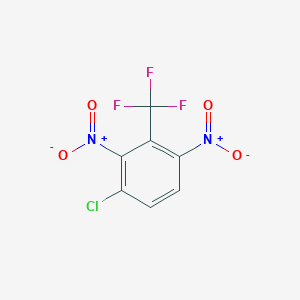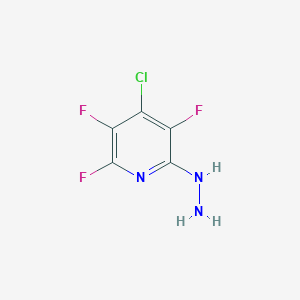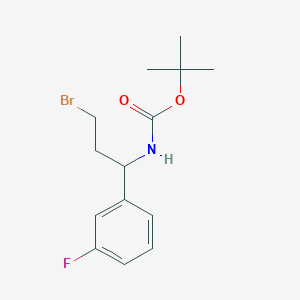
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane
Vue d'ensemble
Description
Boc-amino compounds are a class of organic compounds that contain a Boc (tert-butoxycarbonyl) protected amino group. They are often used as building blocks in organic synthesis . The presence of bromo and fluoro substituents in the compound suggests that it could be used in various organic reactions, including cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for “1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane” are not available, similar compounds are often synthesized through reactions involving organoboronic esters . Protodeboronation of these esters is a common method used in the synthesis of such compounds .Chemical Reactions Analysis
Boronic esters, such as those likely involved in the synthesis of this compound, are known to participate in various chemical reactions. These include protodeboronation and anti-Markovnikov hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane” would depend on its exact molecular structure. Boronic acids and their esters are generally only marginally stable in water .Applications De Recherche Scientifique
Hydrolysis Studies
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane: is susceptible to hydrolysis, especially at physiological pH. Researchers have investigated the kinetics of this process, which depends on substituents in the aromatic ring. Understanding its stability in water is crucial for pharmacological applications .
Metal-Free Synthesis of Borinic Acids
Recent advances include a metal-free one-pot synthesis of tetracoordinated borinic acids. These compounds play a role in catalysis and materials science. Researchers have explored their reactivity and potential applications .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[3-bromo-1-(3-fluorophenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(7-8-15)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBHDUKESZKWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




